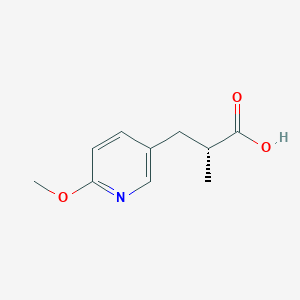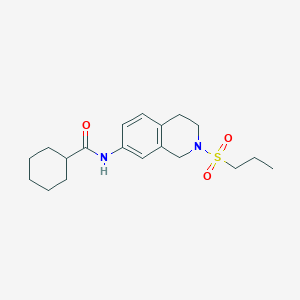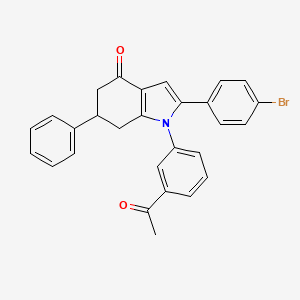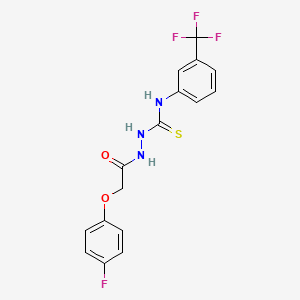![molecular formula C17H16Cl2N2O B3001274 2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 381682-50-4](/img/structure/B3001274.png)
2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. The presence of the 2,4-dichlorophenoxy group and the benzimidazole core in its structure imparts unique chemical and biological properties to this compound.
作用機序
Target of Action
It’s worth noting that imidazole derivatives have been found to exhibit a variety of pharmacological actions .
Mode of Action
The imidazole ring is a key component of many biologically active molecules and is utilized in a diverse range of applications . The presence of the 2,4-dichlorophenoxy group might suggest a similarity to the mechanism of action of 2,4-dichlorophenoxyacetic acid, which is absorbed through the leaves and is translocated to the meristems of the plant, causing uncontrolled, unsustainable growth .
Pharmacokinetics
For instance, imidazole derivatives have been found to exhibit a variety of pharmacological actions , and the 2,4-dichlorophenoxy group is known to be highly soluble in water .
Result of Action
Based on the presence of the imidazole ring and the 2,4-dichlorophenoxy group, it can be hypothesized that the compound might have antimicrobial or herbicidal effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the 2,4-dichlorophenoxy group is known to be highly soluble in water and may persist in aquatic systems under certain conditions . Additionally, the compound might be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the 2,4-Dichlorophenoxy Group: The 2,4-dichlorophenoxy group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenol and an appropriate leaving group.
Alkylation: The final step involves the alkylation of the benzimidazole core with a propyl halide to introduce the propyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic properties.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.
類似化合物との比較
Similar Compounds
2-((2,4-dichlorophenoxy)methyl)-1H-benzimidazole: Lacks the propyl group but shares the core structure.
2-((3,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole: Similar structure with a different substitution pattern on the phenoxy group.
2-((2,4-dichlorophenoxy)methyl)-1-methyl-1H-benzo[d]imidazole: Contains a methyl group instead of a propyl group.
Uniqueness
The presence of the propyl group in 2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole imparts unique lipophilicity and steric properties, which can influence its biological activity and interactions with molecular targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.
特性
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)11-22-16-8-7-12(18)10-13(16)19/h3-8,10H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOQYIGRGHAECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B3001195.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B3001198.png)
![4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3001199.png)

![2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B3001201.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3001202.png)
![Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B3001203.png)

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3001208.png)
![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)
